molecular formula C3H10ClN B587661 Trimethylamine-d9 Hydrochloride CAS No. 18856-86-5

Trimethylamine-d9 Hydrochloride

Cat. No. B587661
CAS RN: 18856-86-5
M. Wt: 104.625
InChI Key: SZYJELPVAFJOGJ-KYRNGWDOSA-N
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Description

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-D9-Ammonium Hydrochloride, is a versatile building block used in the synthesis of various compounds . It is used in the synthesis of cholines, plant growth regulators, strongly basic anion exchange resins, dye leveling agents, and a number of basic dyes .


Synthesis Analysis

Trimethylamine Hydrochloride can be synthesized from technical ammonium chloride and paraformaldehyde . The reaction mixture is gradually heated, leading to liquefaction and a vigorous evolution of carbon dioxide. The reaction is allowed to continue without further heating until the gas evolution is less vigorous. Heat is again applied and the temperature of the bath raised until there is practically no more evolution of carbon dioxide .


Molecular Structure Analysis

The molecular formula of this compound is C3 2H9 N . Cl H . The structure of Trimethylamine can be found in various databases .


Chemical Reactions Analysis

Trimethylamine is a very polar basic compound with a pKa of about 10 . It is used as a building block in pharmaceutical, agricultural, and chemical industries . Trimethylamine-N-oxide (TMAO), a microbiome-derived metabolite from the metabolism of choline, betaine, and carnitines, is associated with adverse cardiovascular outcomes .


Physical And Chemical Properties Analysis

This compound is a white to pale yellow solid . It has a molecular weight of 104.63 . The vapor density is 2.09 (vs air), the vapor pressure is 13.3 psi (at 21 °C), and the density is 0.734 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Analytical Method Development

Trimethylamine-d9 hydrochloride is used as an internal standard in the development of sensitive and accurate analytical methods. For instance, a study by Yu et al. (2018) describes a method for determining trimethylamine N-oxide (TMAO), choline, and betaine in human plasma. This method uses d9-trimethylamine N-oxide (TMAO), d9-choline, and d9-betaine as internal standards, enhancing the assay's precision for clinical or research purposes.

2. Metabolic Fate Studies

This compound is used in studies to understand the metabolic fate of trimethylamine compounds in humans. A study by Taesuwan et al. (2016) used deuterium-labeled methyl d9-TMAO to trace the metabolism and elimination of TMAO in the human body, providing insights into its role in chronic disease risk.

3. Solid-State NMR Studies

In the field of physical chemistry, this compound is utilized for NMR studies. Vega and Luz (1987) conducted deuterium NMR quadrupole echo spectra of trimethylamine-d9 in the solid phase. Their study offers quantitative kinetic parameters for dynamic processes in trimethylamine, contributing to a deeper understanding of its molecular behavior.

4. Pharmaceutical Research

This compound plays a role in pharmaceutical research. For example, Li et al. (2021) demonstrated its use in understanding the effects of berberine on TMA/TMAO production, which has implications for treating atherosclerosis.

5. Gas-Phase Decomposition Studies

In materials science, Thon et al. (1997) used trimethylamine in studies to determine the gas-phase decomposition kinetics relevant to semiconductor growth. This research aids in understanding the thermal behavior of trimethylamine in industrial applications.

6. Microbial Metabolism Studies

This compound is also pivotal in studies exploring the microbial metabolism in the gut and its implications for diseases. Wang et al. (2015) used it to understand how microbial trimethylamine production affects atherosclerosis, highlighting its potential as a therapeutic target.

Safety and Hazards

Trimethylamine Hydrochloride can cause burns of eyes, skin, and mucous membranes . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Biochemical Analysis

Biochemical Properties

Trimethylamine-d9 Hydrochloride, like its non-deuterated counterpart, is involved in several biochemical reactions. It is primarily metabolized into Trimethylamine N-oxide (TMAO) by gut microbiota . This process involves the interaction with various enzymes and proteins, including flavin monooxygenases (FMOs) in the liver, which oxidize TMA into TMAO . The nature of these interactions is enzymatic, where this compound serves as a substrate.

Cellular Effects

This compound, through its metabolite TMAO, can have various effects on cells and cellular processes. TMAO has been linked to adverse cardiovascular outcomes . It influences cell function by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to TMAO. This process is facilitated by the action of FMOs in the liver, which oxidize TMA into TMAO . This transformation allows TMAO to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, plasma TMAO levels can be detected as early as 15 minutes after oral administration of its precursor, and remain elevated for up to 6 hours . This suggests that this compound is rapidly metabolized and its effects can be observed shortly after administration .

Metabolic Pathways

This compound is involved in the TMAO metabolic pathway. Dietary precursors such as choline, L-carnitine, and betaine are metabolized into TMA by gut microbiota . TMA is then absorbed into the bloodstream and transformed into TMAO by hepatic FMOs .

properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746130
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18856-86-5
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18856-86-5
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